![molecular formula C14H10BrNO3 B2809475 4-(3-Bromobenzamido)benzoic acid CAS No. 413574-80-8](/img/structure/B2809475.png)
4-(3-Bromobenzamido)benzoic acid
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Overview
Description
4-(3-Bromobenzamido)benzoic acid, also known as BBBA, is a chemical compound that belongs to the family of benzamides. It acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
Synthesis Analysis
The synthesis of benzamides, including 4-(3-Bromobenzamido)benzoic acid, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of 4-(3-Bromobenzamido)benzoic acid is C14H10BrNO3, and its molecular weight is 320.14. The IUPAC name is 4-[(3-bromobenzoyl)amino]benzoic acid .Scientific Research Applications
Synthesis and Biological Activity
A study by Mehta (2013) details the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, which shares a similar structural motif with 4-(3-Bromobenzamido)benzoic acid. These compounds were evaluated for antibacterial and antifungal activities, showcasing their potential in developing antimicrobial agents (Mehta, 2013).
Structural Elucidation and Properties
Oliveira et al. (2018) conducted a comprehensive structural elucidation of a series of benzamide derivatives, including bromobenzamides. This study highlights the importance of these compounds in understanding their biological and pharmacological properties (Oliveira et al., 2018).
Antifungal Activity
Krátký and Vinšová (2012) synthesized salicylanilide esters with 4-(trifluoromethyl)benzoic acid and assessed their antifungal activity. The study indicates the potential of benzoic acid derivatives in developing antifungal agents (Krátký & Vinšová, 2012).
Dual Functional Behavior in Chemistry
Cavalheiro et al. (2019) explored the dual functionality of 1,2-bis(4-bromobenzamide)benzene, a compound related to 4-(3-Bromobenzamido)benzoic acid. This study underlines the versatility of such compounds in chemical reactions, including acting as ligands or reactants in specific processes (Cavalheiro et al., 2019).
Copper-Catalyzed Tandem Reactions
Wang et al. (2012) developed a method for synthesizing benzisothiazol-3(2H)-one derivatives through copper-catalyzed reactions involving o-bromobenzamide derivatives. This research demonstrates the role of benzoic acid derivatives in facilitating novel synthesis pathways (Wang et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-[(3-bromobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-3-1-2-10(8-11)13(17)16-12-6-4-9(5-7-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSYYITQRRGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzamido)benzoic acid |
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